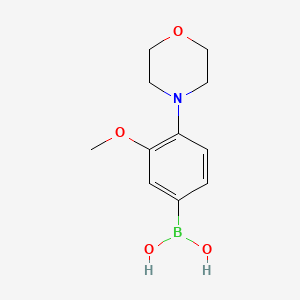

(3-Methoxy-4-morpholinophenyl)boronic acid

Description

Significance of Arylboronic Acids as Versatile Synthetic Intermediates

The utility of arylboronic acids stems from their role as key intermediates in the construction of complex molecules, particularly in the pharmaceutical and materials science industries. chemshuttle.comjiehuapharma.com They are stable, often crystalline solids that are generally less toxic and more environmentally benign than many other organometallic reagents. bldpharm.com Their ability to be readily prepared and functionalized allows for the introduction of diverse aryl groups into target molecules. bldpharm.com This versatility has made them essential for synthesizing a vast array of compounds, from life-saving drugs to advanced organic materials used in electronics. chemshuttle.comaccelachem.com

The reactivity of the boronic acid moiety can be finely tuned by the substituents on the aromatic ring, making them predictable and reliable reaction partners. rsc.org This tunable reactivity, combined with their commercial availability and ease of preparation, has solidified their position as one of the most important classes of reagents in the synthetic chemist's toolbox. bldpharm.com

Overview of Palladium-Catalyzed Cross-Coupling Reactions Involving Boronic Acids

The most prominent application of arylboronic acids is in palladium-catalyzed cross-coupling reactions, a powerful method for forming carbon-carbon bonds. These reactions have revolutionized the synthesis of biaryls, styrenes, and polyolefins. rsc.org

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling (or Suzuki coupling) is a palladium-catalyzed reaction between an organoboron compound and an organohalide. This seminal discovery, which was recognized with the 2010 Nobel Prize in Chemistry, provided a highly reliable and functional-group-tolerant method for creating C(sp²)–C(sp²) bonds.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (R¹-X) to form a palladium(II) intermediate.

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium(II) center, typically facilitated by a base. This is a crucial step where the boronic acid's organic moiety replaces the halide on the palladium complex.

Reductive Elimination: The newly formed diorganopalladium(II) complex eliminates the final product (R¹-R²), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Over the decades, the Suzuki-Miyaura reaction has evolved significantly. Initial work focused on aryl and vinyl bromides and iodides. However, extensive research has led to the development of highly active catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, that can activate less reactive but more abundant and cheaper aryl chlorides. jiehuapharma.com Furthermore, the scope of coupling partners has expanded beyond halides to include triflates and other pseudohalides. Modern iterations of the reaction can often be performed under milder conditions, sometimes even in aqueous solutions, aligning with the principles of green chemistry. jiehuapharma.com

| Era | Key Development | Significance |

|---|---|---|

| 1979-1980s | Initial discovery using vinyl and aryl halides (I, Br). | Established a new, reliable C-C bond-forming method. |

| 1990s | Development of more active catalysts for aryl chlorides. jiehuapharma.com | Expanded substrate scope to more cost-effective starting materials. |

| 2000s-Present | Use of advanced ligands (e.g., Buchwald, Fu ligands), aqueous media, and milder conditions. jiehuapharma.com | Increased efficiency, functional group tolerance, and sustainability. |

While the Suzuki-Miyaura coupling is their most famous application, the utility of boronic acids extends to a variety of other transition metal-catalyzed reactions. This demonstrates the inherent versatility of the carbon-boron bond.

Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, coupling boronic acids with amines (N-H) or alcohols (O-H) to produce arylamines and aryl ethers, respectively.

Rhodium-Catalyzed Reactions: Rhodium catalysts can mediate the addition of arylboronic acids to aldehydes, ketones, and α,β-unsaturated systems.

Nickel-Catalyzed Couplings: Nickel complexes have emerged as a cost-effective alternative to palladium for certain cross-coupling reactions, capable of activating challenging substrates like aryl ethers and fluorides. rsc.org

Iron and Cobalt Catalysis: Research into using more earth-abundant metals like iron and cobalt for boronic acid cross-couplings is an active area, promising more sustainable synthetic routes.

These varied reactions underscore the fundamental importance of boronic acids as transferable aryl group donors across a significant portion of the periodic table of transition metals.

Structural and Electronic Considerations for Substituted Arylboronic Acids

The reactivity of an arylboronic acid in cross-coupling reactions is heavily influenced by the electronic properties and steric environment of the substituents on the aromatic ring. The compound (3-Methoxy-4-morpholinophenyl)boronic acid serves as an excellent case study for these effects.

This molecule features two key substituents: a methoxy (B1213986) group (-OCH₃) at the 3-position and a morpholino group at the 4-position.

Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic nature. It is electron-withdrawing via induction due to the high electronegativity of the oxygen atom. However, it is strongly electron-donating through resonance, as the oxygen's lone pairs can delocalize into the aromatic π-system. When positioned meta to the boronic acid (as in this case), the resonance effect is diminished, and its inductive, electron-withdrawing character becomes more pronounced relative to a para positioning.

Morpholino Group: The nitrogen atom of the morpholino group, directly attached to the aromatic ring, possesses a lone pair of electrons. This lone pair can be donated into the ring via resonance, making the morpholino group a strong electron-donating group. This donation increases the electron density of the aryl ring.

In this compound, the powerful electron-donating resonance effect of the para-morpholino group is expected to dominate, making the aromatic ring electron-rich. An electron-rich arylboronic acid generally leads to a faster rate of transmetalation in the Suzuki-Miyaura catalytic cycle. However, very strong electron-donating groups can sometimes complicate other steps in the catalytic process. The interplay of these electronic factors ultimately determines the compound's specific reactivity profile.

| Substituent | Position on this compound | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|---|

| Methoxy (-OCH₃) | Meta (Position 3) | Electron-Withdrawing | Electron-Donating (weak at meta) | Mildly Deactivating/Weakly Activating |

| Morpholino | Para (Position 4) | Electron-Withdrawing | Strongly Electron-Donating | Strongly Activating |

The specific arrangement of these groups provides a unique electronic environment that can be exploited for targeted synthetic applications, making this compound a valuable and nuanced building block in the repertoire of organic synthesis.

Properties

IUPAC Name |

(3-methoxy-4-morpholin-4-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO4/c1-16-11-8-9(12(14)15)2-3-10(11)13-4-6-17-7-5-13/h2-3,8,14-15H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXBEBDWDXBCJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)N2CCOCC2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3 Methoxy 4 Morpholinophenyl Boronic Acid in Complex Chemical Transformations

Copper-Mediated Cross-Coupling Reactions (Chan-Lam Type)

The Chan-Lam coupling reaction provides a powerful alternative to palladium-catalyzed methods for forming carbon-heteroatom bonds, such as C-N and C-O bonds. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of a boronic acid with an N-H or O-H containing compound, mediated by a copper catalyst, often in the presence of air or another oxidant. organic-chemistry.orgwikipedia.orgsci-hub.se (3-Methoxy-4-morpholinophenyl)boronic acid is a suitable aryl donor for these transformations.

The mechanism of the Chan-Lam coupling is complex and still a subject of investigation, but a general consensus points towards a pathway involving a copper(III) intermediate. wikipedia.org The proposed cycle is as follows:

A Copper(II) precatalyst coordinates with the nucleophile (e.g., an amine or alcohol) and the arylboronic acid.

Transmetalation of the 3-methoxy-4-morpholinophenyl group from boron to copper occurs.

Oxidation of the resulting Copper(II) species, often by atmospheric oxygen, generates a transient Copper(III) intermediate. organic-chemistry.orgwikipedia.org

Reductive elimination from this Cu(III) complex forms the final C-N or C-O bond and regenerates a Cu(I) species.

The Cu(I) is then re-oxidized to Cu(II) to continue the catalytic cycle.

An advantage of the Chan-Lam reaction is that it can often be conducted at room temperature and is open to the air, making it operationally simple. organic-chemistry.orgwikipedia.org The morpholino group of this compound itself contains a nitrogen atom, but it is a tertiary amine and lacks the N-H bond necessary to act as a nucleophile in a standard Chan-Lam coupling. However, the boronic acid itself is an excellent coupling partner for a wide range of external nucleophiles.

Table 3: Illustrative Scope of Nucleophiles in Chan-Lam Coupling with an Arylboronic Acid

| Nucleophile Class | Example Nucleophile | Product Type |

| Aliphatic Amines | Butylamine | N-Aryl Amine |

| Aromatic Amines | Aniline (B41778) | Diaryl Amine |

| Amides/Imides | Phthalimide | N-Aryl Imide |

| Phenols | Phenol | Aryl Ether |

| Alcohols | Butanol | Aryl Ether |

| Azaheterocycles | Imidazole | N-Aryl Heterocycle |

This table shows the versatility of the Chan-Lam reaction in forming various carbon-heteroatom bonds using different classes of nucleophiles.

Mechanistic Insights into C-N and C-O Bond Formation

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds utilizing arylboronic acids is a cornerstone of modern organic synthesis, often accomplished through Suzuki-Miyaura cross-coupling reactions. The general mechanism for Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. libretexts.org This cycle typically consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Initially, a palladium(0) species undergoes oxidative addition with an aryl halide or triflate, forming a Pd(II) intermediate. libretexts.org The arylboronic acid, activated by a base, then engages in transmetalation, where the aryl group from the boron atom is transferred to the palladium center. organic-chemistry.org This step is crucial and is facilitated by the base, which enhances the nucleophilicity of the organic ligand on the boron atom. organic-chemistry.org Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org

In the context of this compound, the presence of the ortho-methoxy and meta-morpholino substituents can influence the electronic and steric properties of the boronic acid, thereby affecting the reaction kinetics and outcomes. For instance, studies on ortho-substituted phenylboronic acids have shown that substituents can lead to unique reactivity and selectivity, sometimes through chelation effects with the metal center. nih.govbeilstein-journals.org While direct mechanistic studies focusing exclusively on this compound are not extensively detailed in the provided results, the general principles of Suzuki-Miyaura C-N and C-O couplings apply. The formation of C-N bonds can also be achieved through related cross-coupling methodologies, which may involve different transition metals and mechanistic pathways, sometimes requiring specific ligands to facilitate the desired bond formation.

Scope and Limitations with Morpholine-Substituted Arylboronic Acids

The scope of cross-coupling reactions involving morpholine-substituted arylboronic acids, such as this compound, is broad, enabling the synthesis of a diverse array of functionalized molecules. These boronic acids are valuable partners in Suzuki-Miyaura reactions, coupling with various aryl and heteroaryl halides and triflates. nih.gov The presence of the morpholine (B109124) moiety, a secondary amine, generally does not impede the coupling process and can be a desirable functional group in the final products, particularly in medicinal chemistry.

Research has demonstrated that arylboronic acids can be successfully coupled with a wide range of partners, including those containing sensitive functional groups. nih.gov For example, Suzuki-Miyaura reactions have been developed for unprotected ortho-bromoanilines, showcasing tolerance for free amine groups. nih.gov This suggests that the morpholine nitrogen in this compound is unlikely to interfere with the catalytic cycle. The reaction is compatible with various functional groups like ketones, chlorides, and alcohols on the coupling partner. nih.gov

However, there are limitations to consider. The electronic nature of the substituents on the arylboronic acid can impact reactivity. While both electron-rich and electron-poor arylboronic acids are generally effective, the specific reaction conditions may need optimization. nih.gov Steric hindrance from the ortho-methoxy group in this compound could potentially slow down the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle. nih.gov Additionally, in some cases, arylboronate esters have been found to be less reactive than their corresponding boronic acids, requiring longer reaction times and yielding lower amounts of the desired product. acs.org The choice of protecting groups, if any are used on other parts of the molecule, can also significantly influence the reaction's success. acs.org

Petasis Multicomponent Reactions (Borono-Mannich Type)

The Petasis reaction, or borono-Mannich reaction, is a versatile multicomponent reaction that combines an amine, a carbonyl compound, and an organoboronic acid to generate highly functionalized amines, including α-amino acids and β-amino alcohols. nih.govorganic-chemistry.org This reaction is particularly valuable for its ability to construct complex molecules in a single step from readily available starting materials. organic-chemistry.org

Elucidation of Reaction Pathways and Intermediate Formation

The mechanism of the Petasis reaction involves a series of equilibrium steps. organic-chemistry.org It is generally accepted that the reaction initiates with the condensation of the amine and the carbonyl compound to form an imine or an iminium ion. researchgate.net A key feature of the Petasis reaction, especially when using α-hydroxy aldehydes or similar substrates, is the activation of the boronic acid through the formation of a tetrahedral boronate salt intermediate. researchgate.netmdpi.com This "ate complex" is formed by the interaction of the boronic acid with a hydroxyl group present on the carbonyl component or an intermediate carbinolamine. mdpi.com

This activated boronate complex then facilitates the intramolecular transfer of the organic group from the boron atom to the electrophilic carbon of the iminium ion. researchgate.net This nucleophilic addition is typically irreversible and drives the reaction forward. organic-chemistry.org The formation of this boronate intermediate is believed to be a critical step for the reaction to proceed efficiently. researchgate.net Mechanistic studies, including NMR analysis and DFT calculations, have provided support for the involvement of such boronate complexes as key intermediates in the reaction pathway. nih.gov

Diastereoselective Control in Petasis Reactions

A significant advantage of the Petasis reaction is the potential for high diastereoselectivity, particularly when chiral α-hydroxy aldehydes are used as the carbonyl component. nih.gov In such cases, the reaction often proceeds with a high degree of stereocontrol, typically yielding the anti diastereomer of the resulting β-amino alcohol. nih.govwikipedia.org This stereochemical outcome is attributed to a transition state where the boronic acid coordinates with the α-hydroxy group of the aldehyde, leading to a directed, intramolecular transfer of the aryl or vinyl group to one face of the iminium ion. nih.govwikipedia.org

The intrinsic diastereoselectivity of the reaction is a powerful tool for asymmetric synthesis. nih.gov However, this inherent preference for the anti product can also be a limitation if the syn diastereomer is desired. nih.gov Recent research has focused on overcoming this limitation by employing chiral catalysts, such as chiral biphenols, to control the diastereoselectivity of the Petasis reaction. nih.gov These catalysts can modulate the reaction pathway, allowing for the selective synthesis of either the syn or anti product, depending on the catalyst's chirality. nih.gov The stereochemistry of the amine component can also play a significant role in influencing the diastereoselectivity of the catalyzed reaction. nih.gov

Other Transition Metal-Catalyzed Reactions

Beyond the well-established palladium-catalyzed cross-coupling and Petasis reactions, this compound can participate in other important transition metal-catalyzed transformations.

Rhodium-Catalyzed Conjugate Additions

Rhodium-catalyzed 1,4-conjugate addition, also known as the Hayashi-Miyaura reaction, is a powerful method for forming carbon-carbon bonds. beilstein-journals.org This reaction typically involves the addition of an organoboronic acid to an α,β-unsaturated ketone, ester, or other electron-deficient olefin. thieme-connect.com The use of chiral rhodium catalysts allows for highly enantioselective transformations, making it a valuable tool in asymmetric synthesis. nih.govrsc.org

The catalytic cycle is proposed to involve the formation of an aryl-rhodium(I) species, which then adds to the carbon-carbon double bond of the α,β-unsaturated substrate in an enantioselective manner. thieme-connect.com This is followed by protonolysis or hydrolysis to release the product and regenerate the rhodium catalyst. thieme-connect.com A notable feature of some rhodium-catalyzed systems is their ability to function in aqueous media and often without the need for basic additives. nih.govrsc.org

The scope of rhodium-catalyzed conjugate additions is broad, accommodating a variety of arylboronic acids and α,β-unsaturated compounds. thieme-connect.comnih.gov Studies have shown that ortho-substituted arylboronic acids can participate effectively in these reactions, affording the 1,4-adducts with excellent enantioselectivities. nih.gov This suggests that this compound would be a suitable substrate for such transformations. The reaction is tolerant of various functional groups on both the boronic acid and the unsaturated substrate. nih.gov

Below is a table summarizing the yields and enantiomeric excesses for the rhodium-catalyzed conjugate addition of various arylboronic acids to nitroalkenes, illustrating the general utility of this reaction.

| Entry | Arylboronic Acid | Nitroalkene | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Phenylboronic acid | β-Nitrostyrene | 95 | 98 |

| 2 | 4-Methylphenylboronic acid | β-Nitrostyrene | 96 | 99 |

| 3 | 4-Methoxyphenylboronic acid | β-Nitrostyrene | 94 | 99 |

| 4 | 2-Naphthylboronic acid | β-Nitrostyrene | 98 | 98 |

| 5 | 2-Methylphenylboronic acid | β-Nitrostyrene | 92 | 97 |

Gold-Catalyzed Transformations

While gold catalysis is a potent tool for various organic transformations, specific studies detailing the reactivity of this compound in this context are not extensively documented in publicly available research. Generally, gold catalysts, particularly gold(I) and gold(III) complexes, are known to activate alkynes, allenes, and alkenes towards nucleophilic attack. In the context of boronic acids, gold-catalyzed reactions often involve the boronic acid as a nucleophilic partner in cross-coupling reactions, although this is more characteristic of palladium and copper catalysis.

Theoretically, this compound could participate in gold-catalyzed reactions in several ways. For instance, it could act as an arylating agent in reactions with suitable electrophiles under gold catalysis. The electron-donating nature of the methoxy (B1213986) and morpholino substituents would likely enhance the nucleophilicity of the aryl ring, potentially facilitating its transfer. However, without specific experimental data, the efficiency, scope, and mechanistic pathways of such transformations involving this particular boronic acid remain speculative. Further research is required to elucidate the precise behavior and synthetic utility of this compound in the realm of gold-catalyzed organic synthesis.

Nickel-Catalyzed Radical Cross-Couplings

Nickel-catalyzed cross-coupling reactions have emerged as a powerful method for the formation of carbon-carbon bonds, particularly through radical pathways which can accommodate a wide range of functional groups. While specific studies on the use of this compound in nickel-catalyzed radical cross-couplings are limited, the general principles of these reactions provide a framework for understanding its potential reactivity.

In a typical nickel-catalyzed radical cross-coupling, an alkyl or aryl radical is generated and then intercepted by a nickel catalyst, which subsequently undergoes reductive elimination with a suitable coupling partner, such as a boronic acid. The success of such a reaction involving this compound would depend on several factors, including the specific nickel catalyst and ligands employed, the method of radical generation, and the reaction conditions.

A representative reaction scheme for a nickel-catalyzed radical cross-coupling involving a generic arylboronic acid is presented below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Alkyl Radical Precursor | This compound | Ni(II) salt, Ligand, Reductant/Photocatalyst | Alkyl-(3-methoxy-4-morpholinophenyl) |

Metal-Free Reactions Involving Boronic Acids

The use of boronic acids in metal-free reactions represents a growing field in organic synthesis, offering alternatives to transition metal-catalyzed processes. These reactions often rely on the intrinsic reactivity of the boronic acid moiety.

Rearrangement Pathways and C-B Bond Activation

The C-B bond of boronic acids can be activated under metal-free conditions, leading to rearrangement reactions or functionalization. For instance, the Chan-Lam coupling, which typically uses copper catalysts for the formation of C-O, C-N, and C-S bonds, has seen the development of metal-free analogues, although they are less common.

Further investigation into the metal-free reactivity of this compound is warranted to uncover novel synthetic methodologies and to fully exploit its potential as a versatile building block in organic chemistry.

Applications of 3 Methoxy 4 Morpholinophenyl Boronic Acid As a Precursor in Complex Molecule Synthesis

Construction of Advanced Aromatic and Heteroaromatic Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds, such as boronic acids. youtube.com This reaction is exceptionally tolerant of a wide range of functional groups, making it ideal for late-stage functionalization in the synthesis of complex molecules. nih.gov (3-Methoxy-4-morpholinophenyl)boronic acid is an exemplary reagent in this context, utilized to forge connections between its substituted phenyl ring and various aromatic and heteroaromatic systems.

The primary application of this compound in this area is the synthesis of aryl-heteroaryl structures, a subset of biaryls. These reactions establish a defined substitution pattern where the methoxy (B1213986) and morpholino groups are precisely positioned on the newly formed biaryl scaffold. This is critical in drug discovery, where specific substituent placement governs the molecule's interaction with biological targets. For example, its coupling with halogenated heterocycles like pyrimidines or thienopyrimidines results in complex biaryl systems where the (3-methoxy-4-morpholinophenyl) moiety is a key structural element. nih.govnih.gov The reaction is typically catalyzed by a palladium complex, such as those involving phosphine (B1218219) ligands, in the presence of a base. rsc.org

A significant use of this compound is its role in the functionalization of complex nitrogen-containing heterocycles, which are prevalent in pharmacologically active compounds. Research has demonstrated its successful coupling with various heterocyclic cores.

Thieno[3,2-d]pyrimidines: In the development of phosphatidylinositol 3-kinase (PI3K) inhibitors, this boronic acid is coupled with a halogenated thieno[3,2-d]pyrimidine (B1254671) core. For instance, the synthesis of the potent PI3K inhibitor GDC-0941 involves the coupling of an indazolyl-substituted thieno[3,2-d]pyrimidine with a boronic acid precursor to install the morpholine-containing side chain, though in the reported synthesis of GDC-0941 itself, the final key fragment is an indazole boronic acid coupled to a morpholinyl-thienopyrimidine chloride. nih.govresearchgate.netacs.org The general strategy, however, highlights the utility of such couplings for building this class of inhibitors.

Pyrido[2,3-d]pyrimidines: This scaffold, also important for kinase inhibitors, has been arylated using aniline (B41778) derivatives that correspond to the boronic acid's structure. In one study, a 4-chloro-pyrido[2,3-d]pyrimidine intermediate was reacted with 4-fluoro-2-methoxy-5-nitroaniline, which after reduction and acylation, yields complex structures. nih.gov This demonstrates the value of the 2-methoxy-4-morpholino-5-aminophenyl unit, for which the corresponding boronic acid is a direct synthetic equivalent for coupling reactions.

Triazines: Substituted triazines, another class of kinase inhibitors, are assembled using this boronic acid. In a patented synthesis, a 2,4-disubstituted-6-chloro-triazine is coupled with an amino-aryl boronic acid, including those with structures analogous to this compound, to furnish the final complex molecule. google.com

A representative reaction is shown in the table below:

| Heterocyclic Partner | Boronic Acid | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Halogenated Pyrido[3,4-d]pyrimidine (B3350098) | This compound | Pd-catalyzed cross-coupling | Pyrido[3,4-d]pyrimidine derivatives | nih.gov |

| Halogenated Thieno[3,2-d]pyrimidine | This compound | Pd-catalyzed cross-coupling | Thieno[3,2-d]pyrimidine derivatives (PI3K inhibitors) | nih.govacs.org |

| Substituted Chloro-Triazine | Aminoaryl boronic acids (analogous structure) | Pd(Ph3)4/Base | Triazine-based PI3K/mTOR inhibitors | google.com |

Role in Building Block Diversity for Chemical Libraries (excluding biological applications)

The generation of chemical libraries for high-throughput screening is a fundamental strategy in drug discovery. This compound is an important building block in this process, particularly for creating libraries of kinase inhibitors. nih.govresearchgate.net Its utility lies in its ability to be coupled with a variety of halogenated heterocyclic cores. By keeping the boronic acid component constant and varying the heterocyclic coupling partner, or vice versa, chemists can rapidly generate a large number of structurally related analogs. cornell.edunih.gov This diversity-oriented approach is crucial for exploring the structure-activity relationships (SAR) of a particular chemical scaffold. For example, a library of pyrido[3,4-d]pyrimidine derivatives was synthesized by coupling a common chlorinated intermediate with various boronic acids and other nucleophiles to explore the SAR for anticancer agents. nih.gov

Synthetic Routes to Complex Molecules Incorporating Morpholine (B109124) and Methoxy Functionalities

The this compound fragment is integral to several multi-step synthetic routes targeting complex therapeutic agents. The synthesis of PI3K and mTOR inhibitors often features this building block in a key C-C bond-forming step.

A prominent example is the synthesis of various thieno[3,2-d]pyrimidine and pyrido[2,3-d]pyrimidine-based PI3K inhibitors. nih.govnih.gov A general synthetic pathway involves the initial preparation of a di- or tri-halogenated heterocyclic core, such as 2,4-dichloropyrimidine. This core undergoes sequential, selective nucleophilic substitution reactions. For example, one chlorine atom might be displaced by morpholine, and a second by another amine or alcohol. The final remaining chlorine atom is then subjected to a Suzuki-Miyaura coupling reaction with this compound (or its derivatives) to complete the synthesis of the target molecule. nih.govfrontiersin.org This modular strategy allows for the late-stage introduction of the key aryl moiety, which is an efficient way to build molecular complexity.

Regioselective Functionalization of Complex Substrates

Regioselectivity, or the ability to control the site of a chemical reaction on a molecule with multiple reactive positions, is critical in organic synthesis. While this compound is often used in the final step of a synthesis to react with a mono-halogenated substrate, its use is enabled by highly regioselective reactions earlier in the synthetic sequence.

Advanced Spectroscopic and Computational Characterization for Mechanistic Elucidation and Reactivity Prediction

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the characterization of boronic acids and their derivatives. It provides detailed information about the molecular structure, electronic environment, and dynamics in solution.

Boron-11 NMR for Boronic Acid Speciation and Coordination Environment

Boron-11 (¹¹B) NMR spectroscopy is particularly powerful for studying boronic acids due to the high natural abundance and sensitivity of the ¹¹B nucleus. researchgate.net The chemical shift of the boron atom is highly sensitive to its coordination number and geometry. researchgate.net

Typically, a tricoordinate, sp²-hybridized boron atom in a boronic acid like (3-Methoxy-4-morpholinophenyl)boronic acid would exhibit a broad signal in the ¹¹B NMR spectrum. In contrast, a tetracoordinate, sp³-hybridized boron, formed upon coordination with a Lewis base (such as a hydroxide (B78521) ion to form a boronate salt, or the nitrogen atom of the morpholine (B109124) ring through intramolecular coordination), would show a sharper signal at a higher field (a lower ppm value). nsf.govresearchgate.net For instance, studies on other phenylboronic acids have shown that the trigonal boronic acid resonates at a significantly different chemical shift compared to the tetrahedral boronate ester. nsf.govresearchgate.net The transition between these states can be monitored by ¹¹B NMR, providing insights into the compound's pKa and its tendency to form complexes. nsf.govresearchgate.net

Illustrative Data: Typical ¹¹B NMR Chemical Shifts for Phenylboronic Acid Species

| Boron Species | Hybridization | Typical ¹¹B Chemical Shift (ppm) | Linewidth |

| Phenylboronic Acid | sp² (trigonal) | 25 - 30 | Broad |

| Phenylboronate Ester/Adduct | sp³ (tetrahedral) | 5 - 15 | Sharper |

Note: This table presents typical data for phenylboronic acids based on available literature and is for illustrative purposes. Actual values for this compound would need to be determined experimentally.

Multi-Nuclear NMR for Investigation of Organometallic Intermediates in Catalytic Cycles

In the context of reactions where this compound acts as a reagent, such as in Suzuki-Miyaura cross-coupling reactions, multi-nuclear NMR spectroscopy is crucial for elucidating the reaction mechanism. nih.gov Techniques like ¹H, ¹³C, ³¹P, and ¹⁹F NMR (if applicable) are used to track the transformation of starting materials to products and to identify transient organometallic intermediates. wikipedia.org

For example, in a palladium-catalyzed reaction, ³¹P NMR is used to monitor the phosphorus-containing ligands on the palladium center, providing information on the formation of pre-catalysts and active catalytic species. The use of low-temperature rapid injection NMR has enabled the direct observation and characterization of previously elusive pre-transmetalation intermediates in Suzuki-Miyaura reactions, revealing species with palladium-oxygen-boron linkages. nih.govchemistryworld.com

X-ray Crystallography for Structural Analysis of Reaction Intermediates and Pre-catalysts

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, offering precise information on bond lengths, bond angles, and stereochemistry.

Analysis of Boronic Acid Adducts and Transition Metal Complexes

Should this compound be co-crystallized with other molecules, X-ray crystallography could reveal the nature of its interactions. For instance, it can confirm the formation of boronate esters or adducts. rsc.org In studies of boronic acid inhibitors of enzymes, X-ray crystallography has been instrumental in visualizing how the boronic acid moiety interacts with active site residues, confirming the formation of tetrahedral adducts. nih.gov

Furthermore, this technique is invaluable for characterizing the structure of stable pre-catalysts or, in rare cases, isolable intermediates in a catalytic cycle. The solid-state structure of such complexes can provide critical insights into the bonding and coordination that precede key mechanistic steps like oxidative addition or transmetalation in cross-coupling reactions. rsc.org

Mass Spectrometry for Reaction Monitoring and Transient Species Detection

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, allowing for the identification of compounds and the monitoring of their abundance over time.

High-Resolution Mass Spectrometry (HRMS) in Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. In mechanistic studies, HRMS is used to detect and identify starting materials, products, byproducts, and transient intermediates in a reaction mixture. nih.gov

For example, nano-electrospray ionization (nanoESI) HRMS can be applied to monitor the progress of a Suzuki-Miyaura coupling reaction involving this compound. nih.gov This technique can help in the identification of key palladium intermediates, such as the oxidative addition complex and species involved in the transmetalation step. nih.govresearchgate.net The high sensitivity and accuracy of HRMS make it possible to detect low-concentration, short-lived species that are critical to the catalytic cycle, thereby helping to piece together the reaction mechanism. researchgate.netresearchgate.net

Density Functional Theory (DFT) and Other Computational Chemistry Approaches

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the properties of arylboronic acids, including this compound. DFT methods allow for the detailed examination of electronic structures, reaction mechanisms, and energy profiles, providing insights that are often difficult to obtain through experimental means alone. These computational approaches are crucial for understanding and predicting the behavior of complex organic molecules in various chemical transformations.

Computational modeling, particularly using DFT, is instrumental in elucidating the intricate mechanisms of reactions involving arylboronic acids, most notably the Suzuki-Miyaura cross-coupling reaction. acs.orgnih.gov This reaction is fundamental for the formation of carbon-carbon bonds. DFT calculations help to map out the potential energy surface of the reaction, identifying key intermediates, transition states, and the energy barriers that separate them. youtube.comyoutube.com

For a typical Suzuki-Miyaura cycle involving an arylboronic acid like this compound, DFT can model the three main steps:

Oxidative Addition: The addition of an aryl halide to a low-valent palladium catalyst, typically Pd(0).

Transmetalation: The transfer of the aryl group from the boron atom to the palladium center. This is often the rate-determining step and the most computationally studied.

Reductive Elimination: The final step where the coupled product is formed, and the palladium catalyst is regenerated.

Two primary pathways are proposed for the transmetalation step, and DFT has been crucial in evaluating their feasibility. acs.orgnih.gov

The Boronate Pathway: This pathway involves the reaction of the arylboronic acid with a base (like hydroxide) to form a more nucleophilic boronate species [ArB(OH)₃]⁻. This boronate then displaces the halide on the palladium complex. acs.orgnih.gov

The Oxo-Palladium Pathway: In this mechanism, the halide on the Pd(II) complex is first displaced by the base to form a palladium-hydroxide complex. This complex then reacts with the neutral arylboronic acid. acs.orgnih.gov

DFT calculations of the transition states for both pathways allow for the determination of the activation energy barriers. For this compound, the electron-donating nature of the methoxy (B1213986) and morpholino substituents would influence the energetics of these pathways. These substituents increase the electron density on the aromatic ring, which can affect the rate of transmetalation. By calculating the Gibbs free energy for each stationary point along the reaction coordinate, a preferred reaction pathway can be predicted.

Below is an interactive table summarizing the key species modeled in a generic Suzuki-Miyaura reaction pathway.

| Reaction Step | Species | Description | Role of DFT |

|---|---|---|---|

| Catalyst Activation | Pd(0)L₂ | Active catalyst species, where L is a ligand (e.g., phosphine). | Optimize geometry and determine electronic properties. |

| Oxidative Addition | Ar-Pd(II)-X(L₂) | Intermediate formed after the aryl halide (Ar-X) adds to the catalyst. | Model transition state and calculate activation energy. |

| Transmetalation | [Ar'B(OH)₃]⁻ | Boronate species formed from the arylboronic acid (Ar'B(OH)₂) and base. | Calculate stability and nucleophilicity. |

| [L₂Pd(Ar)(Ar')] | Di-aryl palladium intermediate formed after aryl group transfer. | Model the transition state (e.g., via boronate or oxo-palladium pathway) and determine the energy barrier. acs.orgnih.gov | |

| Reductive Elimination | Ar-Ar' | The final biaryl product. | Calculate the energy of the transition state leading to product formation and catalyst regeneration. |

DFT calculations are highly effective in predicting the reactivity and selectivity of substituted arylboronic acids in cross-coupling reactions. acs.org The electronic properties of the substituents on the phenyl ring play a critical role in determining the reactivity of the boronic acid. rsc.orgacs.org For this compound, both the methoxy (-OCH₃) and morpholino groups are electron-donating through resonance. This increased electron density on the phenyl ring can enhance its nucleophilicity, potentially accelerating the transmetalation step in Suzuki-Miyaura coupling. researchgate.net

Computational methods can quantify these electronic effects by calculating various molecular descriptors:

Atomic Charges: Calculating the partial charges on the boron atom and the ipso-carbon (the carbon attached to the boron) can provide insight into the molecule's polarity and Lewis acidity.

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A higher HOMO energy generally corresponds to greater nucleophilicity and reactivity in reactions with electrophiles.

Local Reactivity Descriptors: Fukui functions can be calculated to predict the most electrophilic and nucleophilic sites within the molecule, offering a more nuanced view of reactivity than simple atomic charges. nih.gov

These computational predictions are invaluable for designing new catalysts and reaction conditions, and for understanding regioselectivity in reactions where multiple sites are available for coupling. For instance, DFT could be used to predict whether cross-coupling would be favored at a different position if other reactive groups were present on the molecule.

The following table illustrates how substituent electronic effects, which can be modeled by DFT, generally influence the reactivity of arylboronic acids.

| Substituent Type | Example | Electronic Effect | Predicted Impact on Reactivity in Suzuki Coupling |

|---|---|---|---|

| Strongly Electron-Donating | -NH₂, -OH | Increases electron density on the aryl ring (higher HOMO). | Generally increases reactivity. |

| Moderately Electron-Donating | -OCH₃, Morpholino | Increases electron density on the aryl ring. | Increases reactivity. |

| Electron-Withdrawing | -CF₃, -NO₂ | Decreases electron density on the aryl ring (lower HOMO). | Generally decreases reactivity. |

| Halogens | -Cl, -Br | Inductively withdrawing, weakly deactivating. | Decreases reactivity compared to unsubstituted phenylboronic acid. |

The three-dimensional structure and conformation of an arylboronic acid are fundamental to its reactivity. mdpi.com Computational chemistry provides essential tools for performing conformational analysis to identify the most stable (lowest energy) spatial arrangements of the molecule. cwu.edunih.gov For this compound, conformational flexibility arises from the rotation around several single bonds:

The C-B bond, which affects the orientation of the boronic acid group relative to the phenyl ring.

The C-O bond of the methoxy group.

The C-N bond of the morpholino group.

The B-O bonds within the boronic acid moiety itself.

The presence of the bulky and flexible morpholino group, along with the methoxy group, creates a complex conformational landscape. DFT calculations can model the potential energy surface associated with the rotation of these groups to find the global minimum energy structure. These studies reveal how the substituents might sterically hinder the approach of a catalyst or reagent to the boronic acid group, thereby influencing reaction rates and selectivity. researchgate.net The analysis of the electronic structure (e.g., orbital shapes and energies) of the most stable conformer provides the most accurate data for predicting chemical reactivity. nih.gov

The table below summarizes the key rotational degrees of freedom and their impact on the structure of this compound.

| Rotational Bond | Description of Motion | Impact on Molecular Structure | Relevance to Reactivity |

|---|---|---|---|

| Phenyl—B(OH)₂ | Rotation of the boronic acid group relative to the aromatic ring. | Affects the conjugation between the boron p-orbital and the ring's π-system. | Influences the electronic properties at the reaction center. |

| C—B—O—H | Rotation of the hydroxyl groups of the boronic acid. | Leads to different conformers (e.g., syn-anti, anti-anti). nih.govmdpi.com | Can affect intermolecular hydrogen bonding and interaction with catalysts or solvents. |

| Aryl—OCH₃ | Rotation of the methoxy group. | Changes the spatial orientation of the methyl group. | Can have minor steric effects on adjacent groups. |

| Aryl—N(morpholine) | Rotation of the morpholino group. | Alters the steric environment around one side of the boronic acid. | Can sterically hinder the approach of reagents to the boron atom. |

Emerging Research Directions and Future Perspectives in Functionalized Arylboronic Acid Chemistry

Development of Novel Catalytic Systems for Challenging Bond Formations

Beyond their traditional role as reagents, arylboronic acids are gaining significant attention as catalysts themselves. rsc.org This paradigm shift leverages their Lewis acidic nature to activate substrates for a variety of challenging transformations, often avoiding the need for transition metals. Research is focused on designing boronic acid catalysts that can promote reactions under mild conditions with high atom economy. rsc.org

Key areas of development include:

Dehydrative Couplings: Electron-deficient arylboronic acids, such as pentafluorophenylboronic acid, have proven effective in catalyzing dehydrative C–C and C–O bond formations. nih.govacs.org These reactions use alcohols as alkylating agents, releasing water as the only byproduct, which is a significant step forward for green chemistry. researchgate.netbath.ac.uk For instance, a catalytic system of pentafluorophenylboronic acid and oxalic acid can activate benzylic alcohols for the C-alkylation of 1,3-dicarbonyl compounds. acs.orgbath.ac.uk

Direct Amide Bond Formation: Arylboronic acids are being developed as catalysts for the direct condensation of carboxylic acids and amines to form amides, a fundamental transformation in medicinal chemistry. rsc.org This approach circumvents the need for stoichiometric activating agents. Specially designed catalysts, like 2,4-bis(trifluoromethyl)phenylboronic acid, have shown high efficacy for this transformation. rsc.org

Tandem Reactions: The unique reactivity of boronic acids is being harnessed in one-pot tandem reactions. For example, an arylboronic acid catalyst was shown to play a triple role in the conversion of quinoline (B57606) to a C6-alkylated N-substituted tetrahydroquinoline, acting as both a Lewis acid and a hydrogen-bond donor. rsc.org

The specific compound, (3-Methoxy-4-morpholinophenyl)boronic acid, possesses electron-donating methoxy (B1213986) and morpholino groups. While much of the development in boronic acid catalysis has focused on electron-deficient rings to enhance Lewis acidity, the potential of electron-rich variants in different catalytic cycles remains an area for exploration. Their distinct electronic properties could be advantageous in reaction pathways where the boronic acid plays a role other than a simple Lewis acid.

Table 1: Examples of Arylboronic Acid-Catalyzed Bond Formations

| Catalyst System | Reaction Type | Substrates | Product Yield | Source |

| Pentafluorophenylboronic acid / Oxalic acid | Dehydrative C-Alkylation | Benzhydrol and Ethyl benzoylacetate | 97% | bath.ac.uk |

| Pentafluorophenylboronic acid / Oxalic acid | Dehydrative Allylation | 1-(4-Methoxyphenyl)ethanol and Allyltrimethylsilane | 96% | acs.org |

| 2,4-Bis(trifluoromethyl)phenylboronic acid | Direct Amidation | 4-Phenylbutanoic acid and Benzylamine | 98% | rsc.org |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | Friedel–Crafts Alkylation | Benzhydrol and 1,3,5-Trimethoxybenzene | 99% | nih.gov |

Flow Chemistry and Continuous Processing for Boronic Acid Transformations

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and superior scalability. nih.govyoutube.com This technology is particularly well-suited for reactions involving unstable or hazardous intermediates, which are common in the synthesis of boronic acids. datapdf.com

Key advancements include:

Synthesis via Organolithium Intermediates: The synthesis of many arylboronic acids proceeds through a halogen-lithium exchange followed by quenching with a borate (B1201080) ester. organic-chemistry.org These organolithium intermediates are often unstable at ambient temperatures. Flow reactors allow for precise control over temperature and residence time (often less than one second), enabling these reactions to be performed safely and efficiently at non-cryogenic temperatures, minimizing side reactions and improving yield. organic-chemistry.orgresearchgate.net

Scalability and Throughput: Flow systems can be scaled up by simply running them for longer periods or by using parallel reactors, avoiding the complex and often unpredictable challenges of scaling up batch reactions. datapdf.comokayama-u.ac.jp Processes have been developed that can produce boronic acids at a throughput of grams per hour using a simple laboratory setup. organic-chemistry.org

Integration with Other Technologies: Flow chemistry can be combined with other technologies, such as automated systems for library synthesis. For example, a fully automated tube-in-tube flow reactor has been used for the safe, repeated synthesis of cyclopropyl (B3062369) boronic esters from diazomethane. rsc.org

For a compound like this compound, synthesis via a lithiated intermediate in a flow system could offer a robust and scalable route, providing rapid access to this building block for further applications. researchgate.net

Table 2: Comparison of Batch vs. Flow Chemistry for Boronic Acid Synthesis

| Feature | Batch Chemistry | Flow Chemistry | Source |

| Reaction Time | Hours | Seconds to Minutes | datapdf.comorganic-chemistry.org |

| Temperature | Often cryogenic (-78 °C) | Often milder (e.g., 0 °C to ambient) | datapdf.comresearchgate.net |

| Safety | Handling of unstable intermediates in large volumes | Unstable intermediates generated and consumed in situ in small volumes | datapdf.com |

| Mixing | Dependent on stirrer speed and vessel geometry | Rapid and highly efficient | nih.gov |

| Scalability | Complex, requires re-optimization | Straightforward, "scale-out" or longer run time | okayama-u.ac.jp |

| Side Reactions | Prone to side reactions due to temperature gradients and long reaction times | Minimized due to precise control of conditions | datapdf.com |

Strategies for Late-Stage Functionalization Employing Boronic Acid Chemistry

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves introducing chemical modifications at the final steps of a synthesis. nih.gov This allows for the rapid generation of analogues of complex molecules without the need for de novo synthesis of each derivative. Boronic acids and their esters are ideal reagents for LSF due to their functional group tolerance and predictable reactivity. nih.gov

Emerging LSF strategies involving boronic acids include:

C-H Borylation/Functionalization: Methods to directly convert C-H bonds to C-B bonds provide a powerful entry point for LSF. Once the boronic ester is installed on a complex molecule, it can be converted into a wide array of other functional groups. For example, a programmable strategy for the sequential functionalization of bicyclo[1.1.1]pentane (BCP) bis-boronates allows for the creation of diverse, multi-substituted three-dimensional scaffolds. nih.gov

Modification of Biomolecules: The unique reactivity of boronic acids with diols is being exploited for the modification of peptides and proteins. An on-resin, late-stage hydroboration of alkene-containing peptides has been developed to produce peptide boronic acids, which are of interest as protease inhibitors. nih.gov

Decarboxylative and Radical Couplings: Boronic acids can serve as radical precursors under oxidative conditions. This reactivity has been used for the C-H functionalization of quinones and for grafting aryl groups onto the surface of graphitic materials, offering an alternative to more hazardous diazonium salts. rsc.orgorganic-chemistry.org

A molecule such as this compound is a prime candidate for use in LSF strategies, for instance, in Suzuki-Miyaura couplings to introduce the 3-methoxy-4-morpholinophenyl moiety into a complex drug candidate to probe structure-activity relationships.

Sustainable and Biocatalytic Approaches to Boronic Acid Synthesis and Reactivity

The principles of green chemistry are increasingly influencing synthetic route design, emphasizing the use of renewable resources, reducing waste, and employing milder, safer reaction conditions. Biocatalysis, the use of enzymes or whole organisms to perform chemical transformations, is at the forefront of this movement. rsc.org

While the application of biocatalysis directly to boronic acid chemistry is an emerging area, several promising directions exist:

Enzymatic Synthesis: Researchers are exploring enzymes for key bond-forming reactions. While direct enzymatic C-B bond formation is not yet a mature field, enzymes are used to create precursors or to perform transformations on molecules that already contain a boronic acid moiety. For example, lipases have been used in solvent-free conditions to synthesize esters, a process that could be applied to boronic acid-containing substrates. nih.gov

Biocatalytic Oxidations: Oxidases can be used for highly selective oxidation reactions. The oxidation of β-sitosterol to stigmast-4-en-3-one using Rhodococcus cells demonstrates the potential for selective transformations on complex molecules, a strategy that could be adapted for functionalizing boronic acid derivatives. nih.gov

Green Reaction Media: Beyond biocatalysis, the use of more environmentally benign solvents is a key aspect of sustainable chemistry. The direct C-H functionalization of quinones with boronic acids has been shown to work well in solvents like trifluorotoluene, which is an environmentally preferable alternative to many chlorinated solvents. organic-chemistry.org

The development of biocatalytic routes to produce functionalized arylboronic acids like this compound or to use them in subsequent enzymatic steps could significantly reduce the environmental impact of their synthesis and application. rsc.org

Integration of Boronic Acid Chemistry in Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery of new drugs and materials, researchers are turning to automation and high-throughput experimentation (HTE). acs.orgbohrium.com These platforms allow for hundreds or even thousands of reactions to be run in parallel on a microscale, enabling rapid screening of reaction conditions and synthesis of large compound libraries. researchgate.net Boronic acid chemistry is exceptionally well-suited for these approaches.

Key aspects of this integration include:

Stable Boronate Esters: While boronic acids can be challenging to handle in automated systems due to their physical properties, their corresponding boronate esters (e.g., pinacol (B44631), MIDA, or TIDA esters) are often stable, crystalline solids or oils that are easily dispensed by robotic systems. chemrxiv.org

Iterative Cross-Coupling: Automated platforms have been developed for the iterative synthesis of small molecules using boronate building blocks. These systems automate the cycle of deprotection, coupling (e.g., Suzuki-Miyaura reaction), and purification, dramatically speeding up the synthesis of complex organic molecules. chemrxiv.org

Rapid Reaction Optimization: HTE platforms are used to quickly identify the optimal catalyst, ligand, base, and solvent for a given cross-coupling reaction, consuming minimal amounts of valuable starting materials. acs.org This allows chemists to move from discovery to scale-up much more quickly.

The use of this compound, likely converted to its pinacol or TIDA ester, in an automated synthesis platform would enable its rapid incorporation into large libraries of novel compounds for biological screening. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-Methoxy-4-morpholinophenyl)boronic acid, and how can protodeboronation be minimized during synthesis?

- Synthetic Routes : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where boronic acid precursors (e.g., aryl halides) react with palladium catalysts. Alternative methods include transmetallation or direct functionalization of preformed boronic esters .

- Mitigating Protodeboronation : Protodeboronation (loss of boron) is a key challenge. Strategies include:

- Using electron-deficient aryl groups to stabilize the boronic acid.

- Employing steric hindrance via bulky substituents near the boron atom.

- Optimizing reaction pH and temperature to avoid acidic conditions that promote degradation .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Spectroscopy : Nuclear Magnetic Resonance (NMR) confirms structure via characteristic <sup>11</sup>B and <sup>1</sup>H signals (e.g., boronic acid peaks at δ ~30 ppm in <sup>11</sup>B NMR). Infrared (IR) spectroscopy identifies B-O and aryl ether stretches .

- Chromatography : Reverse-phase HPLC or UPLC with UV/Vis detection ensures purity. Mass spectrometry (MS) via ESI or MALDI confirms molecular weight. Derivatization with diols (e.g., 1,2-ethanediol) prevents boroxine formation during MS analysis .

Q. What are the primary biological targets and applications of this compound in drug discovery?

- Biological Targets : Boronic acids often target proteasomes (e.g., Bortezomib), serine hydrolases, or enzymes with nucleophilic residues (e.g., threonine). The morpholino and methoxy groups may enhance solubility and target interactions .

- Applications : Potential as reversible covalent inhibitors in oncology (e.g., tubulin polymerization inhibitors) or antimicrobial agents. Structural mimicry of peptide aldehydes enables selective enzyme inhibition .

Advanced Research Questions

Q. How can stopped-flow kinetic analysis elucidate the binding mechanisms of this compound with diol-containing biomolecules?

- Methodology : Use stopped-flow fluorimetry to measure kon and koff rates. For example, mix the boronic acid with sugars (e.g., fructose, glucose) in buffered solutions (pH 7.4) and monitor fluorescence changes.

- Key Insights : Binding affinity (Kd) correlates with kon, with fructose typically showing faster binding than glucose. Adjust pH to study boronate ester stability .

Q. What strategies enhance the selectivity of this boronic acid for glycoprotein detection in complex biological matrices?

- Optimization :

- Buffer Selection : Use high-pH borate buffers to weaken non-specific electrostatic interactions.

- Surface Engineering : Immobilize the boronic acid on carboxymethyl dextran-coated substrates to reduce hydrophobic interactions.

- Competitive Elution : Employ sorbitol or fructose to displace weakly bound glycoproteins .

Q. How can researchers overcome challenges in quantifying low-abundance genotoxic boronic acid impurities during drug development?

- Analytical Approach : LC-MS/MS in MRM mode with a triple quadrupole system. Key parameters:

- Ionization : ESI-negative mode for underivatized boronic acids.

- Column : HILIC or reverse-phase with ion-pairing agents (e.g., TFA).

- Validation : Follow ICH guidelines for LOD (≤0.1 ppm) and LOQ (≤1 ppm) .

Q. What design principles guide the development of boronic acid-based tubulin polymerization inhibitors?

- Structural Features :

- Bioisosterism : Replace hydroxyl groups in combretastatin analogs with boronic acid to enhance reversible binding.

- Stereochemistry : Maintain cis-stilbene conformation for optimal tubulin interaction.

- Pharmacokinetics : Introduce morpholino groups to improve aqueous solubility and blood-brain barrier penetration .

Q. How do secondary interactions affect the performance of boronic acid-functionalized materials in glucose sensing?

- Challenges : Non-specific binding from hydrophobic or ionic interactions reduces selectivity.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.